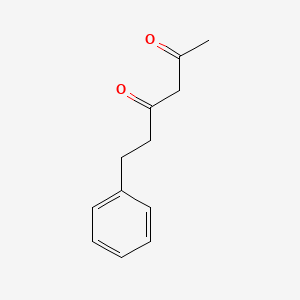![molecular formula C21H18O B8703651 3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one](/img/structure/B8703651.png)
3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one is an organic compound with the molecular formula C21H18O It is characterized by a biphenyl group attached to a propiophenone structure
準備方法
Synthetic Routes and Reaction Conditions
3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with propiophenone. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid derivative of biphenyl and a halogenated propiophenone . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound often employs the Friedel-Crafts acylation method due to its scalability and cost-effectiveness. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Biphenylcarboxylic acid or biphenyl ketone.
Reduction: Biphenylpropanol or biphenylpropane.
Substitution: Nitro-biphenylpropiophenone, halogenated biphenylpropiophenone.
科学的研究の応用
3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one has several applications in scientific research:
作用機序
The mechanism of action of 3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. The biphenyl group allows the compound to engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the carbonyl group in the propiophenone structure can form hydrogen bonds with amino acid residues, influencing enzyme activity and receptor binding .
類似化合物との比較
Similar Compounds
4-Methylpropiophenone: Similar in structure but with a methyl group instead of a biphenyl group.
β-Phenylpropiophenone: Another structurally related compound with a phenyl group instead of a biphenyl group.
Uniqueness
3-{[1,1'-Biphenyl]-4-yl}-1-phenylpropan-1-one is unique due to its biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its stability and allows for diverse chemical modifications, making it a valuable compound in both research and industrial applications .
特性
分子式 |
C21H18O |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
1-phenyl-3-(4-phenylphenyl)propan-1-one |
InChI |
InChI=1S/C21H18O/c22-21(20-9-5-2-6-10-20)16-13-17-11-14-19(15-12-17)18-7-3-1-4-8-18/h1-12,14-15H,13,16H2 |
InChIキー |
FRLHQIOWCFMMBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5-(3-pyridyl)-[1,3,4]-thiadiazole](/img/structure/B8703579.png)
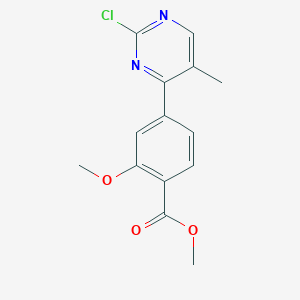
![1H-Benzimidazole, 2-[2-(methylthio)phenyl]-](/img/structure/B8703600.png)
![[3-(2-Bromoethoxy)propyl]benzene](/img/structure/B8703601.png)
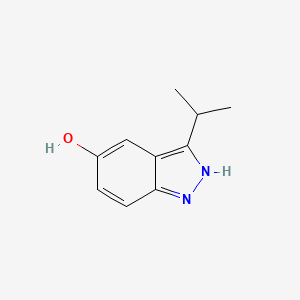
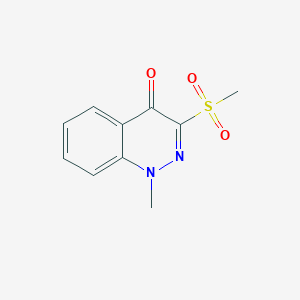

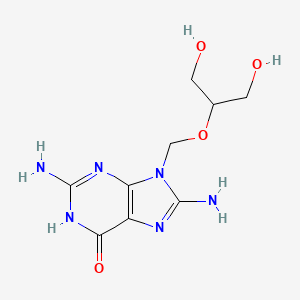
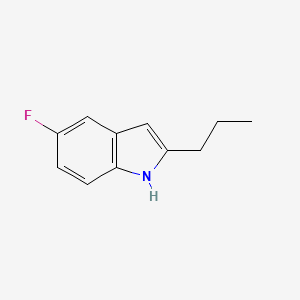
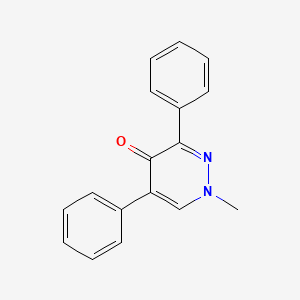
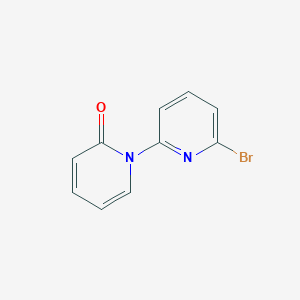

![3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8703664.png)
